5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE
Overview
Description
5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of 5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction requires the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles such as hydroxide ions and halide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions at the molecular level.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
5-[(1E)-2-[3,4-DIMETHOXY-5-(PROP-2-EN-1-YL)PHENYL]ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE can be compared with other similar compounds, such as:
1,4-dimethylbenzene: Known for its use in NMR spectroscopy.
(S)-5-Allyl-2-((1-(3,4-dimethoxyphenyl)propan-2-yl)oxy)-1,3-dimethoxybenzene: Notable for its structural similarities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.
Properties
IUPAC Name |
5-[(E)-2-(3,4-dimethoxy-5-prop-2-enylphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-5-6-13-9-12(10-15(22-3)17(13)23-4)7-8-14-16(19(20)21)11(2)18-24-14/h5,7-10H,1,6H2,2-4H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFHAOJQZVYDQA-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC(=C(C(=C2)OC)OC)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC(=C(C(=C2)OC)OC)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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